molecular formula C10H12ClNO2 B1592413 2-Chloroethyl 3-amino-4-methylbenzoate CAS No. 83488-00-0

2-Chloroethyl 3-amino-4-methylbenzoate

Cat. No. B1592413
CAS RN: 83488-00-0
M. Wt: 213.66 g/mol
InChI Key: LBGGAUWOOUUZMV-UHFFFAOYSA-N
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Description

2-Chloroethyl 3-amino-4-methylbenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Chloroethyl 3-amino-4-methylbenzoate consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloroethyl 3-amino-4-methylbenzoate is 213.66100. It has a density of 1.23g/cm3 and a boiling point of 365.983ºC at 760 mmHg .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The study by C. S. Chidan Kumar et al. (2014) details the synthesis and characterization of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, analyzing its molecular structure, FT-IR spectrum, and first-order hyperpolarizability. The research provides insights into the compound's stability, charge transfer mechanisms, and potential applications in materials science due to its interesting electronic properties Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.

Synthesis of Chlorantraniliprole

Another pertinent study involves the synthesis of chlorantraniliprole, a notable agrochemical, from 3-methyl-2-nitrobenzoic acid. The study by Chen Yi-fen et al. (2010) outlines a series of reactions leading to the key intermediate, showcasing the compound's relevance in synthesizing biologically active molecules Chemical Reagents.

Antibacterial Activity of Zinc Complexes

The work by Z. Chohan et al. (2003) demonstrates the synthesis of Schiff bases from 2-acetamidobenzaldehyde and various 2-amino-benzothiazole derivatives, including 2-amino-4-methyl variants, to form Zn(II) chelates. These complexes were evaluated for their antibacterial properties, highlighting the potential medicinal applications of similar compounds Journal of Enzyme Inhibition and Medicinal Chemistry.

Nanoparticles for Agricultural Applications

E. Campos et al. (2015) explore the use of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides, emphasizing the role of nanotechnology in enhancing the efficacy and safety of chemical treatments in farming Scientific Reports.

properties

IUPAC Name

2-chloroethyl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7-2-3-8(6-9(7)12)10(13)14-5-4-11/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGGAUWOOUUZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232373
Record name 2'-Chloroethyl 3-amino-4-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl 3-amino-4-methylbenzoate

CAS RN

83488-00-0
Record name Benzoic acid, 3-amino-4-methyl-, 2-chloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83488-00-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl 3-amino-4-methylbenzoate
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Record name 2'-Chloroethyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-chloroethyl 3-amino-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CHLOROETHYL 3-AMINO-4-METHYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SC7JMC614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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